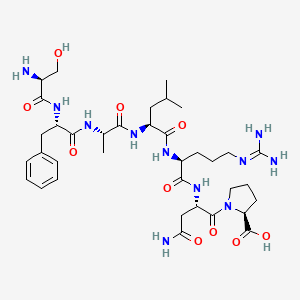
H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH is a peptide composed of seven amino acids: serine, phenylalanine, alanine, leucine, arginine, asparagine, and proline. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and biocompatible polymers.
Wirkmechanismus
The mechanism by which H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit signaling pathways, leading to various physiological responses. For example, it may act as an agonist or antagonist in receptor-mediated pathways, influencing cellular functions like proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: can be compared with other peptides like Ser-Phe-Leu-Leu-Arg-Asn-amide trifluoroacetate salt and Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe . These peptides share similar amino acid sequences but differ in their specific residues and modifications, which can affect their biological activity and applications. The uniqueness of This compound lies in its specific sequence and the resulting structural and functional properties.
Eigenschaften
CAS-Nummer |
171856-17-0 |
|---|---|
Molekularformel |
C36H57N11O10 |
Molekulargewicht |
803.9 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H57N11O10/c1-19(2)15-24(44-29(50)20(3)42-32(53)25(45-30(51)22(37)18-48)16-21-9-5-4-6-10-21)33(54)43-23(11-7-13-41-36(39)40)31(52)46-26(17-28(38)49)34(55)47-14-8-12-27(47)35(56)57/h4-6,9-10,19-20,22-27,48H,7-8,11-18,37H2,1-3H3,(H2,38,49)(H,42,53)(H,43,54)(H,44,50)(H,45,51)(H,46,52)(H,56,57)(H4,39,40,41)/t20-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
JCJRSFCYJAMVOH-QFRXHQPMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


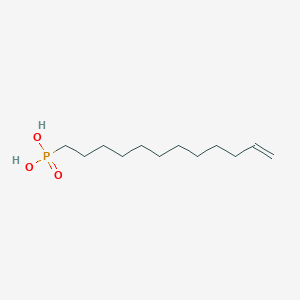

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
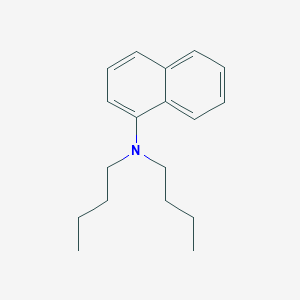
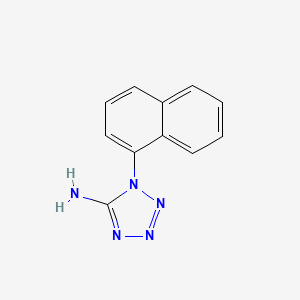
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
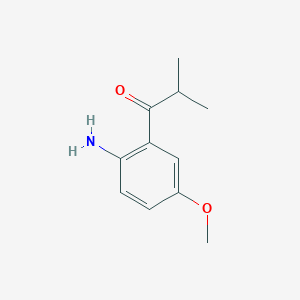

![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)
![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
